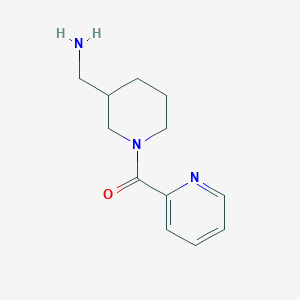

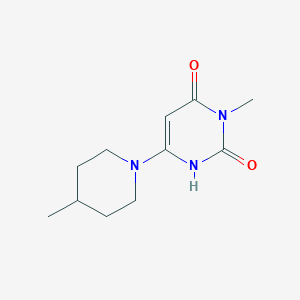

(3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as hydroquinolones . It contains a hydrogenated quinoline bearing a ketone group .

Synthesis Analysis

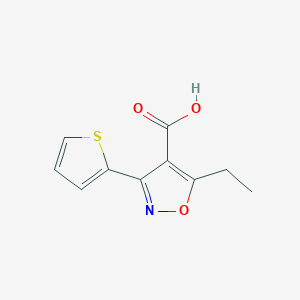

The synthesis of this compound involves complex reactions. For instance, in one study, a human beta-II tryptase was used in complex with 4-(3-Aminomethyl-phenyl)-piperidin-1-yl-(5-phenethyl-pyridin-3-yl)-methanone . Another study mentioned the use of 2-(Aminomethyl)piperidine as a reactant for reversible aminal formation .Molecular Structure Analysis

The molecular structure of this compound is complex. It has been studied using X-RAY DIFFRACTION . The structure includes a piperidine bound to a phenyl group .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For example, it has been used as a reactant for reversible aminal formation . It has also been used in the synthesis of annulated N-heterocyclic carbene ligands and M3 Muscarinic receptor antagonists .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in various studies. For example, one study reported a melting point of 212–214 ℃ . The compound also exhibits various spectral properties, as indicated by ATR-FTIR and NMR analyses .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Novel synthesis methods have been developed for compounds related to "(3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone," showcasing their significance in chemical research for creating complex molecular structures. For example, a study details a three-component synthesis leading to a novel pyridine derivative, highlighting the importance of such compounds in the development of new chemical entities (Wu Feng, 2011). Similarly, another research focuses on the synthesis and structural characterization of a derivative, underscoring the challenges and innovations in synthesizing heterocycles containing both piperidine and pyridine rings (Qun‐Zheng Zhang et al., 2020).

Antimicrobial and Antimycobacterial Activities

Research into the antimicrobial activities of pyridine derivatives, including structures analogous to "(3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone," reveals their potential in addressing bacterial and fungal infections. One study synthesizes new pyridine derivatives and evaluates their in vitro antimicrobial activity, demonstrating variable and modest activity against investigated strains (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011). Another investigation focuses on nicotinic acid hydrazide derivatives, showcasing their antimycobacterial activity and highlighting the role of pyridine derivatives in combating microbial resistance (.. R.V.Sidhaye et al., 2011).

Pharmacological Potential

The pharmacological evaluation of derivatives reveals their significance in developing new treatments. A novel series of derivatives identified as selective antagonists showed analgesic effects in models of induced mechanical hyperalgesia, indicating their potential in pain management (Naoki Tsuno et al., 2017). This underscores the therapeutic applications of such compounds in designing drugs targeting specific receptors involved in pain perception.

Structural and Spectroscopic Analysis

Studies also delve into the structural and spectroscopic analysis of related compounds, providing insights into their properties and interactions. For instance, an investigation into the spectroscopic properties of certain derivatives highlights how structural and environmental factors influence their electronic absorption and fluorescence properties, contributing to a deeper understanding of their chemical behavior (I. A. Z. Al-Ansari, 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of (3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone is Tryptase beta-2 . Tryptase beta-2 is a serine protease found almost exclusively in mast cells . It plays a significant role in allergic diseases, where it is released during mast cell activation .

Mode of Action

It is known to interact with tryptase beta-2 . The interaction between the compound and its target may result in changes in the activity of Tryptase beta-2, potentially influencing the progression of allergic diseases .

Biochemical Pathways

Given its target, it is likely to influence pathways related to mast cell activation and the immune response .

Result of Action

Given its target, it may have effects on mast cell activation and the immune response .

Eigenschaften

IUPAC Name |

[3-(aminomethyl)piperidin-1-yl]-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-8-10-4-3-7-15(9-10)12(16)11-5-1-2-6-14-11/h1-2,5-6,10H,3-4,7-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSZFOVLCUONSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

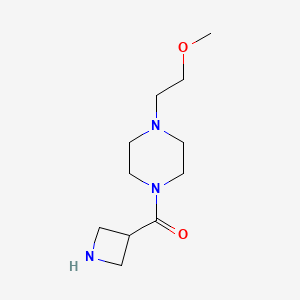

![2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488556.png)

![(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1488573.png)

![Tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1488575.png)